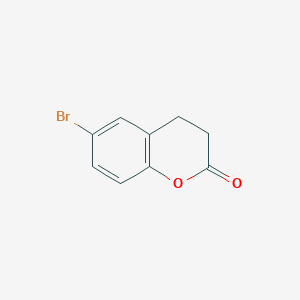

6-Bromochroman-2-one

Description

The exact mass of the compound 6-Bromochroman-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromochroman-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromochroman-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZQWUVOIMYRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295780 | |

| Record name | 6-bromochroman-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20921-00-0 | |

| Record name | 20921-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-bromochroman-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Bromochroman-2-one

Abstract

6-Bromochroman-2-one is a heterocyclic compound featuring a bicyclic system that fuses a dihydropyranone ring with a bromine-substituted benzene ring. This scaffold is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the bromine atom and the lactone functionality. Understanding the precise three-dimensional structure and conformational dynamics of this molecule is paramount for designing novel derivatives with targeted biological activities or material properties. This guide provides a detailed analysis of its molecular architecture, explores the conformational landscape of the flexible dihydropyranone ring, and outlines the definitive experimental protocols required for its structural elucidation and verification.

Core Molecular Identity and Properties

The foundational step in any detailed molecular analysis is the unambiguous identification of the compound. 6-Bromochroman-2-one is the saturated analog of 6-bromocoumarin, a crucial distinction as the saturation at the C3-C4 bond introduces conformational flexibility not present in the planar coumarin system.

The key identifiers and computed properties for 6-Bromochroman-2-one are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-bromo-3,4-dihydrochromen-2-one | [1] |

| Synonyms | 6-Bromochroman-2-one | [1] |

| CAS Number | 20921-00-0 | [1] |

| Molecular Formula | C₉H₇BrO₂ | [1] |

| Molecular Weight | 227.05 g/mol | [1] |

| Canonical SMILES | C1C2=C(C=C(C=C2)Br)OC(=O)C1 | |

| InChI Key | InChI=1S/C9H7BrO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2 | [1] |

Molecular Structure: A Hybrid of Rigidity and Flexibility

The molecular structure of 6-Bromochroman-2-one is characterized by two fused rings: a rigid, planar brominated benzene ring and a non-planar, flexible dihydropyranone ring. The precise arrangement of atoms, including bond lengths and angles, dictates the molecule's overall shape and reactivity.

The Benzene Ring and Bromine Substituent

The benzene portion of the molecule retains its characteristic aromatic planarity. The bromine atom at the C6 position influences the electronic properties of the ring through inductive electron withdrawal (-I) and mesomeric electron donation (+M). This electronic perturbation can affect intermolecular interactions, such as halogen bonding and π-stacking, which are critical for crystal packing and receptor binding.

The Dihydropyranone Ring Geometry

Table 2: Predicted Structural Parameters for the Dihydropyranone Ring

| Parameter | Description | Expected Value | Rationale |

| C2=O Bond Length | Carbonyl double bond | ~1.21 Å | Typical for a six-membered ring lactone. |

| C2-O1 Bond Length | Lactone single bond | ~1.35 Å | Shorter than a typical C-O single bond due to resonance. |

| C3-C4 Bond Length | Aliphatic C-C bond | ~1.53 Å | Standard sp³-sp³ carbon-carbon bond. |

| ∠O1-C2-C3 | Angle within the lactone | ~118° | Influenced by the sp² hybridization of C2. |

| ∠C2-C3-C4 | Angle at C3 | ~110° | Approaching tetrahedral geometry, but strained by the ring. |

| ∠C3-C4-C4a | Angle at C4 | ~112° | Also near-tetrahedral, connecting to the benzene ring. |

Conformational Analysis: The Dynamic Nature of the Dihydropyranone Ring

The non-planar dihydropyranone ring is the most conformationally dynamic part of the molecule. It can exist in several low-energy conformations, such as a half-chair , sofa , or twist-boat . The equilibrium between these conformers is a critical determinant of the molecule's overall 3D shape in solution and its ability to interact with biological targets.

Theoretical studies on related 2-substituted chromanes have shown that the dihydropyran ring helicity is a key stereochemical feature.[3] For 6-Bromochroman-2-one, the ring is expected to exist primarily in a half-chair conformation, which effectively minimizes both angular and torsional strain. The molecule will rapidly interconvert between two mirror-image half-chair forms in solution, a process known as ring-flipping.

Caption: Conformational equilibrium of the dihydropyranone ring.

The energy barrier (ΔG‡) for this interconversion is typically low, leading to a dynamic equilibrium at room temperature. The presence of the planar benzene ring fused to the dihydropyranone ring restricts the available conformations compared to a simple cyclohexene ring. The C4a-O1 bond and the C4-C4a bond act as a rigid "anchor," with the C2 and C3 atoms being the most mobile.

Experimental Workflows for Structural Verification

Synthesizing technical accuracy with field-proven insights requires a multi-faceted approach to structural elucidation. The combination of spectroscopic and crystallographic techniques provides a self-validating system for confirming both the connectivity and the three-dimensional conformation of 6-Bromochroman-2-one.

Caption: Experimental workflow for structural verification.

Definitive Method: Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for determining the atomic and molecular structure of a crystalline solid.[4] It provides an unambiguous 3D picture of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.[5]

Experimental Protocol:

-

Crystallization: Grow single crystals of 6-Bromochroman-2-one suitable for diffraction (typically >0.1 mm). This is often achieved by slow evaporation or vapor diffusion from a supersaturated solution (e.g., in ethanol, ethyl acetate, or a hexane/dichloromethane mixture).[6]

-

Data Collection: Mount a suitable crystal on a goniometer in a diffractometer. Cool the crystal (e.g., to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the resulting diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data until the model converges with the observed diffraction pattern.

This technique would definitively establish the solid-state conformation of the dihydropyranone ring and provide precise measurements of all geometric parameters.

In-Solution Structure: Spectroscopic Characterization

While crystallography describes the static, solid-state structure, spectroscopic methods are essential for confirming the molecular identity and probing its structure in solution.[7]

Table 3: Predicted Spectroscopic Data for 6-Bromochroman-2-one

| Technique | Expected Features | Rationale |

| ¹H NMR | • Aromatic Region (δ 7.0-7.5 ppm): Three protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. • Aliphatic Region (δ 2.5-3.5 ppm): Two sets of signals for the -CH₂-CH₂- moiety, likely complex multiplets due to geminal and vicinal coupling. | The bromine atom and ether oxygen will influence the chemical shifts of the aromatic protons. The diastereotopic protons at C3 and C4 will show complex splitting. |

| ¹³C NMR | • Carbonyl (δ ~165-170 ppm): Signal for the C2 lactone carbonyl. • Aromatic (δ ~110-155 ppm): Six distinct signals for the aromatic carbons. • Aliphatic (δ ~20-40 ppm): Two signals for C3 and C4. | The chemical shifts are characteristic of the respective carbon environments in a chromanone system. |

| IR Spectroscopy | • ~1760-1780 cm⁻¹ (strong): Lactone C=O stretching vibration. • ~1470-1600 cm⁻¹: Aromatic C=C stretching. • ~1200-1250 cm⁻¹: Aryl-O-C stretching. • ~500-600 cm⁻¹: C-Br stretching. | These absorption frequencies are highly characteristic of the key functional groups present in the molecule.[8][9] |

| Mass Spectrometry | • Molecular Ion (M⁺): A pair of peaks at m/z 226 and 228 with nearly equal intensity (1:1 ratio). | This distinctive isotopic pattern is the hallmark of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

Conclusion

The molecular architecture of 6-Bromochroman-2-one is a compelling fusion of a rigid aromatic system and a conformationally dynamic heterocyclic ring. The bromine substituent at C6 provides a key site for synthetic modification and introduces specific electronic properties, while the non-planar dihydropyranone ring presents a flexible three-dimensional shape governed by a low-energy half-chair equilibrium. A comprehensive structural analysis, leveraging both high-resolution X-ray crystallography and a suite of spectroscopic techniques (NMR, IR, MS), is essential for fully characterizing this molecule. This detailed understanding is the cornerstone upon which further research into its applications in drug discovery and materials science can be built.

References

-

PubChem. 6-Bromo-2H-chromen-2-one. National Center for Biotechnology Information. Available from: [Link]

-

Chemical CAS No Search. 6-bromo-chromen-2-one molecular information. Available from: [Link]

-

Chemical Synthesis Database. 6-bromo-2H-chromen-2-one. Available from: [Link]

-

Gomha, S. M., et al. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 20(12), 21826–21839. Available from: [Link]

-

PubChem. 6-Bromochroman-2-one. National Center for Biotechnology Information. Available from: [Link]

-

Chopra, D., et al. (2007). 6-Bromo-3-(dibromoacetyl)-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4872. Available from: [Link]

-

Gomha, S. M., et al. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. PubMed. Available from: [Link]

-

Maluleka, M. M. & Mphahlele, M. J. (2022). Crystal structure of 6-bromo-2-(4-chlorophenyl)chroman-4-one (6-bromo-4′-chloroflavanone), C15H10BrClO2. Zeitschrift für Kristallographie - New Crystal Structures, 237(3), 475-478. Available from: [Link]

-

ResearchGate. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Available from: [Link]

-

Ye, B., et al. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 28(1), 439. Available from: [Link]

-

Wikipedia. X-ray crystallography. Available from: [Link]

-

National Center for Biotechnology Information. (2002). X Ray Crystallography. PubMed Central. Available from: [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]

-

Chemistry LibreTexts. X-ray Crystallography. Available from: [Link]

-

Nowick, J. S. Organic Spectroscopy Problems from Previous Years' Exams. University of California, Irvine. Available from: [Link]

-

University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. Available from: [Link]

Sources

- 1. 6-Bromochroman-2-one | C9H7BrO2 | CID 266737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. Problems from Previous Years' Exams [chem.uci.edu]

A Technical Guide to the Spectroscopic Characterization of 6-Bromochroman-2-one

This guide provides an in-depth analysis of the key spectroscopic data for the characterization of 6-Bromochroman-2-one (CAS: 20921-00-0), a valuable heterocyclic intermediate in drug discovery and organic synthesis. As direct experimental spectra for this specific compound are not always aggregated in a single public source, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a reliable, predictive, and practical framework for researchers, scientists, and quality control professionals.

Introduction: The Molecular Blueprint

6-Bromochroman-2-one, also known as 6-bromo-3,4-dihydrocoumarin, possesses a rigid bicyclic structure featuring a benzene ring fused to a saturated γ-lactone. The presence and position of the bromine atom, the lactone carbonyl group, and the aliphatic protons provide distinct and predictable signatures across various spectroscopic techniques. Accurate interpretation of this data is paramount for confirming structural integrity, assessing purity, and understanding the molecule's electronic and chemical environment.

This document will detail the theoretical underpinnings and practical methodologies for acquiring and interpreting Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data for this compound.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-recommended numbering scheme is used for the chroman-2-one core.

Caption: IUPAC numbering for the 6-Bromochroman-2-one structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.

General Experimental Protocol for NMR

This protocol ensures high-quality, reproducible data.

-

Sample Preparation: Dissolve 5-10 mg of 6-Bromochroman-2-one in approximately 0.6 mL of a deuterated solvent.[1] Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for many organic compounds.[2] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).[1]

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Rationale: Standard parameters are chosen to ensure a quantitative spectrum in a reasonable time.

-

Parameters: Employ a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquire 16 to 32 scans.[1]

-

-

¹³C NMR Acquisition:

-

Rationale: ¹³C nuclei have a low natural abundance and longer relaxation times, necessitating more scans and a longer delay. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

-

Parameters: Use a 45° pulse angle, a relaxation delay of 2 seconds, and acquire 1024 or more scans with broadband proton decoupling.[1]

-

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show two distinct regions: the aromatic region (7.0-7.5 ppm) and the aliphatic region (2.5-3.5 ppm). The predictions are based on the known spectrum of the parent compound, dihydrocoumarin[3], with substituent effects of bromine applied.

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-5 | ~7.35 | d | J ≈ 2.0 Hz | This proton is ortho to the bromine atom, experiencing deshielding. It appears as a doublet due to coupling with H-7, but the meta coupling is small. |

| H-7 | ~7.28 | dd | J ≈ 8.5, 2.0 Hz | This proton is ortho to H-8 and meta to H-5. The large coupling constant is from the ortho coupling, and the small coupling is from the meta coupling. |

| H-8 | ~6.95 | d | J ≈ 8.5 Hz | This proton is adjacent to the oxygen-bearing carbon (C8a) and is ortho to H-7, resulting in a doublet. It is the most upfield of the aromatic protons. |

| H-4 (CH₂) | ~3.05 | t | J ≈ 7.0 Hz | These benzylic protons are adjacent to the CH₂ group at C-3, appearing as a triplet. |

| H-3 (CH₂) | ~2.80 | t | J ≈ 7.0 Hz | These protons are adjacent to the benzylic CH₂ group at C-4, appearing as a triplet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum is predicted to show 9 distinct signals. The chemical shifts are heavily influenced by the electronegativity of the oxygen and bromine atoms. The carbon directly attached to bromine (C-6) will have its resonance shifted, and other aromatic carbons will be affected based on their position relative to the bromine (ipso, ortho, meta, para effects).[4][5]

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 (C=O) | ~167.0 | The carbonyl carbon of the lactone is highly deshielded. |

| C-8a | ~150.0 | Aromatic carbon attached to the ether oxygen, significantly deshielded. |

| C-4a | ~129.0 | Quaternary aromatic carbon at the ring junction. |

| C-7 | ~128.5 | Aromatic CH carbon. |

| C-5 | ~125.0 | Aromatic CH carbon ortho to the bromine. |

| C-8 | ~118.0 | Aromatic CH carbon ortho to the ether oxygen linkage. |

| C-6 (C-Br) | ~116.0 | The ipso-carbon directly attached to bromine, its shift is significantly affected. |

| C-4 (CH₂) | ~29.5 | Benzylic aliphatic carbon. |

| C-3 (CH₂) | ~24.0 | Aliphatic carbon adjacent to the carbonyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.

General Experimental Protocol for EI-MS

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Utilize Electron Ionization (EI) at the standard energy of 70 eV.[1] This energy level is sufficient to cause reproducible fragmentation patterns, creating a molecular fingerprint.

-

Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or other suitable mass analyzer.

Predicted Mass Spectrum and Fragmentation

The key diagnostic feature in the mass spectrum of 6-Bromochroman-2-one is the isotopic signature of bromine. Bromine has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity.[1]

| m/z (Predicted) | Ion Formula | Assignment | Proposed Fragmentation Pathway |

| 226 / 228 | [C₉H₇BrO₂]⁺ | Molecular Ion (M⁺) | Direct ionization of the molecule. The 1:1 ratio of these peaks is definitive for a single bromine atom. |

| 198 / 200 | [C₈H₆BrO]⁺ | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the lactone, a classic fragmentation for esters and lactones. |

| 146 | [C₈H₆O]⁺ | [M - Br - H]⁺ | Loss of a bromine radical followed by a hydrogen radical. |

| 118 | [C₈H₆]⁺ | [M - Br - CO]⁺ | Sequential loss of a bromine radical and carbon monoxide. |

| 117 | [C₇H₅O₂]⁺ | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy states.[6] It is an excellent tool for identifying the presence of specific functional groups.

General Experimental Protocol for FTIR

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly onto the ATR crystal.[1]

-

Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Data Acquisition: Record the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorptions

The IR spectrum will be dominated by a strong carbonyl absorption. Other key absorptions will confirm the aromatic and aliphatic components of the structure.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂) |

| ~1760 | Strong | C=O Stretch | γ-Lactone |

| 1610, 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1220 | Strong | C-O Stretch | Aryl-O (Ether) |

| ~1150 | Strong | C-O Stretch | O-Alkyl (Lactone) |

| 850 - 800 | Strong | C-H Bend (out-of-plane) | Substituted Benzene |

| 700 - 600 | Medium | C-Br Stretch | Aryl Bromide |

The most diagnostic peak is the strong C=O stretch of the six-membered lactone ring, expected around 1760 cm⁻¹. The exact position can be influenced by ring strain and conjugation.[7] The presence of both aromatic and aliphatic C-H stretches further confirms the overall structure.

Integrated Analytical Workflow

The comprehensive characterization of 6-Bromochroman-2-one follows a logical progression, using each technique to validate the findings of the others.

Caption: Workflow for the spectroscopic identification of 6-Bromochroman-2-one.

Conclusion

The structural confirmation of 6-Bromochroman-2-one is reliably achieved through a multi-technique spectroscopic approach. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen skeleton. Mass spectrometry confirms the molecular weight and the presence of bromine through its characteristic M/M+2 isotopic pattern. Finally, IR spectroscopy provides definitive evidence for the key lactone functional group. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of this important chemical entity.

References

-

PubChem. 6-Bromochroman-2-one. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of 2-bromobutane. [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

-

PubChem. Dihydrocoumarin. National Center for Biotechnology Information. [Link]

-

LibreTexts Chemistry. Table of Characteristic IR Absorptions. [Link]

-

Thompson Rivers University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-Bromochroman-2-one | 20921-00-0 | Benchchem [benchchem.com]

- 3. Dihydrocoumarin | C9H8O2 | CID 660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

An In-Depth Technical Guide to 6-Bromochroman-2-one (CAS 20921-00-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromochroman-2-one, registered under CAS number 20921-00-0, is a heterocyclic compound belonging to the chromanone class of molecules. The chromanone scaffold is a recognized "privileged structure" in medicinal chemistry, signifying its ability to interact with a diverse range of biological targets.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of 6-Bromochroman-2-one, its synthesis, reactivity, and potential applications in the field of drug discovery and development, offering a valuable resource for researchers and scientists.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific research. While initial database searches for CAS 20921-00-0 may present conflicting information, extensive cross-validation with reputable chemical suppliers and databases confirms its identity as 6-Bromochroman-2-one.

-

IUPAC Name: 6-bromo-3,4-dihydrochromen-2-one[3]

-

Synonyms: 6-bromo-2-chromanone, 6-bromo-3,4-dihydrocoumarin[3]

-

CAS Number: 20921-00-0[3]

-

Molecular Formula: C₉H₇BrO₂[3]

-

Molecular Weight: 227.05 g/mol [3]

The molecular structure consists of a benzene ring fused to a dihydropyran-2-one ring, with a bromine atom substituted at the 6-position of the aromatic ring.

Diagram of the Chemical Structure of 6-Bromochroman-2-one

A 2D representation of the 6-Bromochroman-2-one molecule.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 6-Bromochroman-2-one is not extensively reported in publicly available literature, a combination of computed data and information on analogous structures provides valuable insights.

| Property | Value | Source |

| Molecular Weight | 227.05 g/mol | [3] |

| Molecular Formula | C₉H₇BrO₂ | [3] |

| XLogP3 | 2.3 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Exact Mass | 225.96294 | [3] |

| Melting Point | Not available (Analog: 6-bromo-2H-chromen-2-one, 160-163 °C) | [4] |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of 6-Bromochroman-2-one is expected to exhibit characteristic absorption bands for the functional groups present. A vapor phase IR spectrum is available on PubChem.[3] Key expected absorptions include:

-

C=O Stretch (Lactone): A strong absorption band is anticipated in the region of 1750-1770 cm⁻¹.

-

C-O Stretch: Bands corresponding to the C-O stretching vibrations of the ester group will be present.

-

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

-

C-H Stretch (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹ will correspond to aromatic and aliphatic C-H stretching vibrations, respectively.

-

C-Br Stretch: A weak absorption is expected in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methylene groups in the dihydropyranone ring. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the bromo and ether substituents. The methylene protons will likely appear as two distinct multiplets due to their diastereotopic nature.

-

¹³C NMR: The carbon NMR spectrum will display nine unique signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the lactone will be observed at a downfield chemical shift (typically >160 ppm). The chemical shifts of the aromatic carbons will be influenced by the bromine and oxygen substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of 6-Bromochroman-2-one will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation may involve the loss of CO, CO₂, and bromine, providing further structural information.

Synthesis and Reactivity

Synthesis

While a specific, detailed experimental protocol for the synthesis of 6-Bromochroman-2-one is not widely published, general methods for the synthesis of chromanones can be adapted. A common approach involves the intramolecular cyclization of a corresponding 3-(halophenyl)propanoic acid.

Conceptual Synthesis Pathway

A plausible synthetic route to 6-Bromochroman-2-one.

A key step in this synthesis would be the cyclization of a suitable precursor, likely a 3-(4-bromo-2-hydroxyphenyl)propanoic acid, under acidic conditions.

Reactivity

The chemical reactivity of 6-Bromochroman-2-one is dictated by the functional groups present in its structure.

-

Lactone Ring Opening: The lactone ring can be opened under basic or acidic conditions, leading to the formation of the corresponding hydroxy-substituted propanoic acid.

-

Aromatic Substitution: The bromine atom on the aromatic ring can be replaced through various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents. This makes 6-Bromochroman-2-one a valuable intermediate for the synthesis of a library of derivatives.

-

Reactions at the α-Carbon: The methylene group adjacent to the carbonyl (C3) can be functionalized through enolate chemistry, enabling the introduction of various electrophiles.

Applications in Drug Development

The chromanone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][5] 6-Bromochroman-2-one, as a functionalized chromanone, serves as a versatile building block for the synthesis of novel therapeutic agents.

The bromine atom provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). For instance, the bromo group can be replaced with various aryl, heteroaryl, or alkyl groups to modulate the compound's biological activity and pharmacokinetic properties.

Research on related 6-bromo-2H-chromen-2-one derivatives has demonstrated their potential as precursors for heterocyclic compounds with significant antiproliferative activity against cancer cell lines.[6][7] This suggests that 6-Bromochroman-2-one could be a valuable starting material for the development of novel anticancer agents.

Experimental Protocols

General Characterization Workflow

Objective: To confirm the identity and purity of a synthesized or procured sample of 6-Bromochroman-2-one.

Methodology:

-

Melting Point Determination:

-

Use a calibrated melting point apparatus.

-

A sharp melting point range is indicative of high purity.

-

-

Thin Layer Chromatography (TLC):

-

Use a suitable solvent system (e.g., ethyl acetate/hexane) to assess the purity and determine the Rf value.

-

Visualize the spot under UV light (254 nm).

-

-

Spectroscopic Analysis:

-

¹H and ¹³C NMR: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire the spectra. Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

-

IR Spectroscopy: Obtain the IR spectrum (e.g., using a KBr pellet or as a thin film) and identify the characteristic absorption bands for the functional groups.

-

Mass Spectrometry: Obtain the mass spectrum (e.g., using electron ionization - EI) to confirm the molecular weight and analyze the fragmentation pattern.

-

Diagram of the Characterization Workflow

A standard workflow for the characterization of 6-Bromochroman-2-one.

Conclusion

6-Bromochroman-2-one (CAS 20921-00-0) is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its chromanone core is a privileged scaffold, and the presence of a bromine atom allows for diverse chemical modifications. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a comprehensive overview of its known and predicted properties, synthesis, reactivity, and potential applications. Further research into the synthesis and biological evaluation of derivatives of 6-Bromochroman-2-one is warranted to fully explore its therapeutic potential.

References

View References

-

ACS Publications. (n.d.). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry. Retrieved January 2, 2026, from [Link]

-

Gomha, S. M., Zaki, Y. H., & Abdelhamid, A. O. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 20(12), 21826–21839. [Link]

-

National Center for Biotechnology Information. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed Central. Retrieved January 2, 2026, from [Link]

-

CORE. (n.d.). Chromone: a valid scaffold in Medicinal Chemistry. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2015). (PDF) Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Retrieved January 2, 2026, from [Link]

-

Chemical Synthesis Database. (2025). 6-bromo-2H-chromen-2-one. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-2H-chromen-2-one. PubChem. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromochroman-2-one. PubChem. Retrieved January 2, 2026, from [Link]

-

MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Retrieved January 2, 2026, from [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved January 2, 2026, from [Link]

-

Organic Syntheses. (2018). Preparation of 6H-Benzo[c]chromen-6-one. Retrieved January 2, 2026, from [Link]

-

YouTube. (2019). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. Retrieved January 2, 2026, from [Link]

-

MDPI. (2022). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PubMed Central. Retrieved January 2, 2026, from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Problems. Retrieved January 2, 2026, from [Link]

-

YouTube. (2021). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. Retrieved January 2, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromochroman-2-one | C9H7BrO2 | CID 266737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Emergence of Brominated Chromanones: A Technical Guide to Synthesis, Characterization, and Biological Exploration

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Brominated Chromanone Scaffold

The chroman-4-one framework, a privileged heterocyclic system, is a cornerstone in the architecture of numerous natural products and synthetic molecules of medicinal importance.[1][2] Its inherent structural features and amenability to chemical modification have established it as a versatile scaffold in drug discovery.[1][3] Nature, particularly the marine environment, is a prolific source of brominated secondary metabolites, with organisms from sponges to algae producing a vast array of these halogenated compounds.[4][5] These natural products often exhibit potent biological activities, a trait attributed in part to the influence of the bromine atom on the molecule's lipophilicity, metabolic stability, and binding interactions.[6][7]

While the marine world is replete with brominated phenols, terpenes, and alkaloids, the natural occurrence of brominated chromanones is notably scarce in the current body of scientific literature. This apparent rarity in nature has, paradoxically, fueled a greater interest in their synthesis and biological evaluation. The synthetic exploration of brominated chromanones allows for a systematic investigation into how the strategic placement of bromine atoms on the chromanone core can modulate its physicochemical properties and biological functions. This guide provides an in-depth technical overview of the discovery, synthesis, characterization, and biological potential of this intriguing class of compounds.

Synthetic Strategies for Brominated Chromanones: A Tale of Two Positions

The synthesis of brominated chromanones can be broadly categorized into two main approaches: direct bromination of a pre-formed chromanone ring and synthesis from brominated precursors. The choice of strategy is dictated by the desired position of the bromine substituent(s) on the chromanone scaffold.

Direct Bromination of the Chromanone Core

Direct bromination is a common method for introducing bromine atoms onto the chromanone ring. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the brominating agent.

Bromination of the aromatic A-ring of the chromanone scaffold typically occurs at positions 6 and 8, which are activated by the ether oxygen.

Experimental Protocol: Synthesis of 6,8-Dibromochroman-4-one

This protocol is adapted from methodologies for the bromination of activated aromatic rings.

Materials:

-

Chroman-4-one

-

Bromine (Br₂)

-

Acetic acid (CH₃COOH)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve chroman-4-one (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess bromine.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6,8-dibromochroman-4-one.

Causality Behind Experimental Choices:

-

Acetic acid serves as a polar protic solvent that can facilitate the electrophilic aromatic substitution reaction.

-

The use of excess bromine ensures the di-bromination of the activated aromatic ring.

-

The reaction is performed at a low initial temperature to control the exothermic reaction and minimize side-product formation.

-

Sodium thiosulfate is a reducing agent used to neutralize any unreacted bromine.

-

Sodium bicarbonate is used to neutralize the acetic acid and any hydrobromic acid formed during the reaction.

Introduction of a bromine atom at the C3 position, alpha to the carbonyl group, can be achieved using various brominating agents. A particularly effective method involves the use of copper(II) bromide.

Experimental Protocol: Synthesis of 3-Bromochroman-4-one [1]

Materials:

-

Chroman-4-one

-

Copper(II) bromide (CuBr₂)

-

Ethyl acetate

-

Chloroform

Procedure:

-

Prepare a mixture of copper(II) bromide (1.5 equivalents) in a 1:1 mixture of ethyl acetate and chloroform.

-

Stir the mixture under an inert atmosphere at room temperature.

-

Add a solution of chroman-4-one (1 equivalent) in chloroform to the reaction mixture.

-

Reflux the reaction mixture vigorously at 70 °C for 6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

-

Wash the solid residue with chloroform.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the pure 3-bromochroman-4-one. A yield of 86% has been reported for this reaction.[1]

Causality Behind Experimental Choices:

-

Copper(II) bromide serves as both a source of bromine and a Lewis acid catalyst, facilitating the enolization of the ketone and subsequent bromination at the alpha-carbon.

-

The use of a refluxing solvent mixture provides the necessary thermal energy to drive the reaction to completion.

-

An inert atmosphere is recommended to prevent potential side reactions, although the reaction can often be performed successfully in air.

Synthesis from Brominated Precursors

An alternative strategy involves the construction of the chromanone ring from starting materials that already contain the desired bromine substitution pattern. A common approach is the intramolecular Friedel-Crafts cyclization of a brominated phenoxypropanoic acid.

Experimental Protocol: Synthesis of 6-Bromochroman-4-one from 4-Bromophenol

This multi-step protocol involves the initial synthesis of 3-(4-bromophenoxy)propanoic acid followed by its cyclization.

Step 1: Synthesis of 3-(4-bromophenoxy)propanoic acid

-

Dissolve 4-bromophenol and 3-bromopropanoic acid in an aqueous solution of sodium hydroxide.

-

Heat the mixture at reflux for several hours.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 3-(4-bromophenoxy)propanoic acid.

Step 2: Cyclization to 6-Bromochroman-4-one

-

Heat the 3-(4-bromophenoxy)propanoic acid in polyphosphoric acid (PPA) at a temperature of 80-100 °C for 1-2 hours.

-

Pour the hot mixture onto crushed ice with vigorous stirring.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 6-bromochroman-4-one.

Causality Behind Experimental Choices:

-

The Williamson ether synthesis in Step 1 is a reliable method for forming the ether linkage.

-

Polyphosphoric acid is a strong dehydrating agent and a Lewis acid that effectively catalyzes the intramolecular Friedel-Crafts acylation to form the chromanone ring.

-

Pouring the reaction mixture onto ice quenches the reaction and hydrolyzes the PPA.

Spectroscopic Characterization of Brominated Chromanones

The structural elucidation of brominated chromanones relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure and substitution pattern of brominated chromanones.

¹H NMR Spectroscopy:

-

Chromanone Core: The protons of the dihydropyranone ring typically appear as two multiplets: one for the C2 methylene protons (δ ≈ 4.5 ppm) and one for the C3 methylene protons (δ ≈ 2.8 ppm).

-

3-Bromochroman-4-one: The introduction of a bromine atom at the C3 position results in a downfield shift of the C3 proton (methine) to δ ≈ 4.5-4.7 ppm. The C2 methylene protons also show a shift and may appear as a complex multiplet.[1]

-

Aromatic Protons: The chemical shifts and coupling patterns of the aromatic protons are highly informative for determining the substitution pattern on the A-ring. For example, in 6-bromochroman-4-one, the proton at C5 will appear as a doublet, the proton at C7 as a doublet of doublets, and the proton at C8 as a doublet.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: The carbonyl carbon (C4) of the chromanone ring typically resonates at δ ≈ 185-195 ppm.[1]

-

Effect of Bromine: The carbon atom directly attached to the bromine atom experiences a significant shielding effect in ¹³C NMR, resulting in an upfield shift. In 3-bromochroman-4-one, the C3 carbon appears at approximately δ 45.4 ppm.[1] For aromatically substituted bromochromanones, the brominated carbon will also show a characteristic upfield shift.

| Compound | Position | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Reference |

| 3-Bromochroman-4-one | C2 | 4.53–4.65 (m, 2H) | 71.26 | [1] |

| C3 | 4.53–4.65 (m, 1H) | 45.43 | [1] | |

| C4 | - | 185.21 | [1] | |

| C5 | 7.89 (dd, J = 7.9, 1.6 Hz, 1H) | 136.74 | [1] | |

| C6 | 6.98–7.06 (m, 1H) | 122.33 | [1] | |

| C7 | 7.48–7.52 (m, 1H) | 128.24 | [1] | |

| C8 | 6.98–7.06 (m, 1H) | 117.95 | [1] | |

| C4a | - | 118.77 | [1] | |

| C8a | - | 160.65 | [1] |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of brominated chromanones. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively).

-

Molecular Ion Peak: A compound containing one bromine atom will exhibit a molecular ion peak (M⁺) and an M+2 peak of approximately equal intensity.

-

Fragmentation Patterns: The fragmentation of brominated chromanones in the mass spectrometer can provide valuable structural information. Common fragmentation pathways include the loss of a bromine radical (•Br), loss of a hydrogen bromide molecule (HBr), and retro-Diels-Alder (RDA) cleavage of the dihydropyranone ring. The fragmentation of the molecular ion of 3-bromochroman-4-one can lead to the loss of a bromine atom to give a fragment at m/z 147, or the loss of HBr to give a fragment corresponding to chromone at m/z 146.

Biological Activities and Therapeutic Potential

The incorporation of bromine into the chromanone scaffold has been shown to impart a range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Several studies have demonstrated the cytotoxic potential of brominated chromanone derivatives against various cancer cell lines. The position and nature of the substituents play a crucial role in their activity and selectivity.

-

A study on 3-benzylidenechroman-4-ones revealed that a derivative with a 3-bromo-4-hydroxy-5-methoxy substitution pattern on the benzylidene moiety was the most potent compound, with IC₅₀ values ≤ 3.86 µg/ml against K562 (human erythroleukemia), MDA-MB-231 (human breast cancer), and SK-N-MC (human neuroblastoma) cell lines.[8] This compound was found to be 6-17 times more potent than the standard drug etoposide.[8]

-

Halogen substitution (Cl vs. Br) has been shown to modulate the anticancer activity of chromanone derivatives, highlighting the importance of the specific halogen in influencing cytotoxicity.[2]

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC₅₀) | Key Findings | Reference |

| 3-(3-bromo-4-hydroxy-5-methoxybenzylidene)chroman-4-one | K562, MDA-MB-231, SK-N-MC | ≤ 3.86 µg/ml | 6-17 times more potent than etoposide. | [8] |

| Flavanone fused with N-methyl-2-pyrazoline (bromine derivative) | HL-60 | <10 µM | High cytotoxic potential with lower toxicity to normal cells. | [9] |

Antimicrobial Activity

The chromanone scaffold is a known pharmacophore in the development of antimicrobial agents, and bromination can enhance this activity.

-

6,8-Dibrominated flavone derivatives, which share the chromen-4-one core, have shown potent antibacterial activity against a range of pathogenic bacteria, including Propionibacterium acnes, Staphylococcus aureus, Streptococcus sobrinus, Streptococcus mutans, and Salmonella typhi.[4]

-

Structure-activity relationship (SAR) studies on spiropyrrolidines tethered with chroman-4-one scaffolds indicated that the introduction of an electron-withdrawing bromine substituent at the para position of the aromatic ring of the chromanone increased the antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC) | Key Findings | Reference |

| 6,8-Dibromo-5,7-dihydroxyflavone | P. acnes, S. sobrinus, S. mutans | 31.25 µM | Potent activity against Gram-positive bacteria. | [4] |

| S. aureus, S. typhi | 62.5 µM | Moderate activity against Gram-positive and Gram-negative bacteria. | [4] | |

| Spiropyrrolidine with 4-bromochromanone | B. subtilis, S. epidermis, E. coli, K. pneumoniae, P. aeruginosa | - | Increased antibacterial activity compared to non-brominated analogues. | [6] |

Visualizing the Science: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a representative synthetic workflow and a potential mechanism of action.

Caption: Potential antibacterial mechanisms of brominated chromanones.

Conclusion and Future Perspectives

The field of brominated chromanones, while still in its relative infancy, holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility of these compounds allows for extensive structural diversification and the fine-tuning of their biological activities. The potent anticancer and antimicrobial properties exhibited by several brominated chromanone derivatives underscore the importance of the bromine atom in modulating their pharmacological profiles.

Future research in this area should focus on several key aspects. A continued exploration of marine and other natural sources may yet lead to the discovery of naturally occurring brominated chromanones, providing new lead structures for drug development. More extensive structure-activity relationship studies are needed to elucidate the precise influence of the number and position of bromine substituents on a wider range of biological targets. Furthermore, investigations into the mechanisms of action of the most potent compounds will be crucial for their rational optimization and preclinical development. The uncharted territory of brominated chromanones represents a fertile ground for discovery, with the potential to yield new and effective treatments for a variety of human diseases.

References

-

Shaikh, M. M., Koorbanally, N. A., Du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o473. [Link]

-

Sobiesiak, M., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry, 301, 117771. [Link]

-

Request PDF on ResearchGate. (2025). Chromanone Derivatives: Evaluating Selective Anticancer Activity Across Human Cell Lines. [Link]

-

Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link]

-

Feng, L., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of Medicinal Chemistry, 57(21), 8973–8992. [Link]

-

El-Sayed, N. F., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(2), 523. [Link]

-

Alipour, M., et al. (2014). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Iranian Journal of Pharmaceutical Research, 13(4), 1335–1344. [Link]

-

Valdameri, G., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 56(24), 9849–9860. [Link]

- Gribble, G. W. (2010). Naturally Occurring Organohalogen Compounds - A Comprehensive Update. Accounts of Chemical Research, 43(11), 1437–1447.

Sources

- 1. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. 6-Bromo-4-ethoxycoumarin | C11H9BrO3 | CID 688783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Solubility of 6-Bromochroman-2-one in common lab solvents

An In-Depth Technical Guide to the Solubility of 6-Bromochroman-2-one in Common Laboratory Solvents

Executive Summary

6-Bromochroman-2-one is a heterocyclic compound of interest in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly solubility, is paramount for its successful application in synthesis, formulation, and biological screening. This guide addresses the notable absence of publicly available quantitative solubility data for this compound. Instead of merely reporting non-existent data, this document provides a comprehensive framework for researchers to predict, determine, and interpret the solubility of 6-Bromochroman-2-one. We present the theoretical principles governing its solubility based on its molecular structure, a detailed, field-proven experimental protocol for its quantitative determination using the equilibrium shake-flask method, and a qualitative classification scheme. This guide is designed to empower researchers, scientists, and drug development professionals to generate reliable, application-specific solubility data, thereby accelerating their research and development workflows.

Part 1: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate success.[1][2] Poor solubility can lead to a cascade of developmental challenges, including inadequate absorption, low bioavailability, and difficulties in creating viable formulations, all of which can hinder clinical success.[1][2][3] For new chemical entities (NCEs), it is estimated that over 40% are poorly soluble in water, making solubility assessment a crucial early-stage activity in the drug discovery pipeline.[3][4][5]

Determining the solubility profile of a compound like 6-Bromochroman-2-one is not merely an academic exercise; it is a foundational step that informs critical decisions. It dictates the choice of solvents for chemical reactions, purification methods like crystallization, and the preparation of stock solutions for high-throughput screening (HTS) assays.[2] Furthermore, understanding a compound's solubility in various aqueous and organic media is essential for developing formulations for both in vitro and in vivo studies.[4][5] This guide provides the necessary tools to approach this essential characterization for 6-Bromochroman-2-one.

Part 2: Theoretical & Predictive Analysis of 6-Bromochroman-2-one Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that substances with similar intermolecular forces are more likely to be soluble in one another.[7] To predict the solubility of 6-Bromochroman-2-one, we must first analyze its molecular structure.

Molecular Structure Analysis:

6-Bromochroman-2-one (Molecular Formula: C₉H₇BrO₂, Molecular Weight: 227.05 g/mol ) possesses several key structural features that dictate its solubility behavior:[8]

-

Aromatic Benzene Ring: The benzene ring is a large, non-polar, and hydrophobic component. This feature suggests solubility in non-polar solvents that can engage in van der Waals interactions.[7]

-

Lactone (Cyclic Ester) Moiety: The ester functional group introduces polarity to the molecule due to the presence of the carbonyl (C=O) and ether-like oxygen. The lone pairs on these oxygen atoms can act as hydrogen bond acceptors.[9] This feature promotes solubility in polar solvents.

-

Bromine Substituent: The bromine atom is electronegative but also large, contributing to the overall lipophilicity of the molecule.

-

Aliphatic Ring Portion: The saturated carbons in the dihydropyranone ring contribute to the non-polar character.

Predictive Assessment:

The molecule presents a balance between polar and non-polar characteristics. The computed XLogP3 value, a measure of lipophilicity, is 2.3, indicating a moderate preference for a non-polar environment over a polar one like water.[8]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility in water is expected to be low. While the lactone can accept hydrogen bonds, the large hydrophobic surface area of the brominated benzene ring and hydrocarbon backbone will limit its dissolution.[9] In alcohols like ethanol and methanol, solubility is expected to be significantly higher. These solvents have both a polar hydroxyl group that can interact with the lactone and a non-polar alkyl chain that can interact with the rest of the molecule.[7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar but do not donate hydrogen bonds. They are generally excellent solvents for a wide range of organic compounds.[7][10] 6-Bromochroman-2-one is expected to be highly soluble in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to strong dipole-dipole interactions. Solubility in acetone and acetonitrile is also predicted to be good.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): Given the significant non-polar character of the molecule, it should exhibit moderate to good solubility in chlorinated solvents like Dichloromethane (DCM) and moderately polar solvents like Ethyl Acetate.[10] Its solubility in highly non-polar aliphatic solvents like hexane may be more limited, as the polarity of the lactone group may hinder dissolution.[7]

Part 3: A Validated Experimental Protocol for Quantitative Solubility Determination

When precise solubility values are required for applications such as formulation or pharmacokinetic studies, they must be determined experimentally. The equilibrium shake-flask method is the gold-standard technique for this purpose.[1] The protocol below is a self-validating system designed for accuracy and reproducibility.

Objective: To determine the equilibrium solubility of 6-Bromochroman-2-one in a selected solvent at a controlled temperature.

Core Principle: An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear filtrate is measured using a suitable analytical technique (e.g., HPLC-UV, UPLC-MS).

Materials and Equipment:

-

6-Bromochroman-2-one (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO, Acetonitrile)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 6-Bromochroman-2-one to a pre-weighed glass vial. The key is to ensure enough solid is present so that some remains undissolved at the end of the experiment, confirming saturation. A starting amount of ~5-10 mg is typically sufficient for a 1 mL solvent volume. Record the exact weight.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

-

Equilibration: Cap the vial securely and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Causality Insight: Agitation ensures continuous mixing to facilitate dissolution, while constant temperature is critical as solubility is temperature-dependent. The system must be allowed to reach thermodynamic equilibrium. A minimum of 24 hours is recommended; 48-72 hours is often used to ensure equilibrium is fully achieved, especially for poorly soluble compounds.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed for a short period to allow the excess solid to settle.

-

Filtration: Carefully draw the supernatant into a syringe, avoiding the solid material at the bottom. Attach a syringe filter and discard the first small portion of the filtrate (~100-200 µL) to saturate any potential binding sites on the filter membrane. Collect the subsequent clear filtrate into a clean vial.

-

Trustworthiness Check: This filtration step is crucial to separate the dissolved solute from any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The choice of a chemically compatible filter is essential to prevent leaching or compound adsorption.

-

-

Sample Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted filtrate using a validated analytical method, such as HPLC-UV. The concentration is determined by comparing the instrument response to a pre-established calibration curve prepared with known concentrations of 6-Bromochroman-2-one.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.

Caption: Workflow for Quantitative Solubility Determination via Shake-Flask Method.

Part 4: Qualitative Solubility Classification

For rapid initial screening, a qualitative assessment can classify the compound based on its acid-base properties.[11][12] This is particularly useful for understanding how pH will affect solubility in aqueous environments.

Protocol:

-

Add ~20 mg of 6-Bromochroman-2-one to three separate test tubes.

-

To the tubes, add 1 mL of (a) Deionized Water, (b) 5% w/v aqueous HCl, and (c) 5% w/v aqueous NaOH, respectively.

-

Agitate each tube vigorously for 60 seconds and observe if the compound dissolves.[13]

-

Interpret the results based on the flowchart below. Solubility in 5% NaOH would suggest the presence of an acidic functional group (unlikely for this specific lactone, but a good general test). Solubility in 5% HCl indicates a basic functional group, such as an amine.[14] For 6-Bromochroman-2-one, it is expected to be insoluble in all three, classifying it as a neutral, water-insoluble compound.

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. ucd.ie [ucd.ie]

- 6. youtube.com [youtube.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. 6-Bromochroman-2-one | C9H7BrO2 | CID 266737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. benchchem.com [benchchem.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. chem.ws [chem.ws]

- 14. www1.udel.edu [www1.udel.edu]

The Chroman-2-one Scaffold: A Privileged Motif in Drug Discovery and Biological Sciences

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The chroman-2-one, or dihydrocoumarin, scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetically derived molecules.[1] Its unique structural features and inherent reactivity have positioned it as a "privileged scaffold" in medicinal chemistry, conferring a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties associated with the chroman-2-one core. We will delve into the mechanistic underpinnings of its anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, supported by experimental data and established protocols. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Introduction: The Structural and Chemical Significance of Chroman-2-one

The chroman-2-one scaffold consists of a benzene ring fused to a dihydropyran-2-one ring. This bicyclic system is a derivative of coumarin (2H-chromen-2-one), a well-known class of compounds with diverse biological activities.[2][3] The saturation of the C3-C4 bond in the pyrone ring of coumarin to form chroman-2-one imparts greater conformational flexibility, which can significantly influence its interaction with biological targets. The synthesis of chroman-2-one derivatives can be achieved through various synthetic routes, often starting from phenols and acrylic acid derivatives, or through the reduction of corresponding coumarins.[4][5] The ease of functionalization at various positions of the chroman-2-one ring system allows for the generation of large libraries of compounds for biological screening.[6][7]

Anticancer Activities: Targeting the Hallmarks of Cancer

Chroman-2-one derivatives have demonstrated significant potential as anticancer agents by targeting various aspects of cancer cell biology, including proliferation, apoptosis, and angiogenesis.[8][9][10]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which chroman-2-one derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Many of these compounds have been shown to activate intrinsic apoptotic pathways.

Signaling Pathway: Intrinsic Apoptosis

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. [11]Chroman-2-one derivatives have emerged as promising anti-inflammatory agents. [12][13]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of chroman-2-one derivatives are often attributed to their ability to inhibit key enzymes and mediators in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX). [11]They can also stabilize lysosomal membranes, preventing the release of pro-inflammatory enzymes.

In Vitro Anti-inflammatory Assays

Several in vitro assays are employed to screen for the anti-inflammatory potential of chroman-2-one compounds. [11][14][15]

-

Inhibition of Protein Denaturation: This assay assesses the ability of a compound to prevent the denaturation of proteins, a well-documented cause of inflammation. [16]* Membrane Stabilization Assay: This method evaluates the ability of a compound to stabilize red blood cell membranes when subjected to hypotonic stress, which is analogous to the stabilization of lysosomal membranes. [15]* Enzyme Inhibition Assays: These assays directly measure the inhibitory effect of compounds on inflammatory enzymes like COX-1, COX-2, and 5-LOX. [17]

Experimental Protocol: Inhibition of Protein Denaturation Assay

-

Preparation of Reagents:

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

Prepare various concentrations of the test chroman-2-one derivative and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent.

-

-

Assay Procedure:

-

To 0.5 mL of the BSA solution, add 0.5 mL of the test compound or standard drug at different concentrations.

-

Adjust the pH to 6.8 using 1N HCl.

-

Incubate the mixture at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

-

After cooling, add 2.5 mL of phosphate-buffered saline (PBS).

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the following formula:

-

% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

-

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Chroman-2-one derivatives have demonstrated broad-spectrum activity against various bacteria and fungi. [2][3][18][19]

Spectrum of Antimicrobial Activity

Studies have shown that chroman-2-one derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. [19]For instance, certain derivatives have shown potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. [18][19][20]

Methods for Antimicrobial Susceptibility Testing

The antimicrobial efficacy of chroman-2-one compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. [21]

-

Broth Dilution Method: This is a quantitative method where a standardized inoculum of the microorganism is added to serial dilutions of the test compound in a liquid growth medium. [21][22]The MIC is determined as the lowest concentration with no visible growth after incubation. [23]* Disk Diffusion Method: In this qualitative method, a paper disk impregnated with the test compound is placed on an agar plate inoculated with the microorganism. [21][22]The diameter of the zone of inhibition around the disk indicates the susceptibility of the microorganism to the compound. [23][24]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Inoculum:

-

Culture the test microorganism in a suitable broth medium to the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Perform serial two-fold dilutions of the chroman-2-one derivative in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. [21]

-

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Some chroman-2-one derivatives have shown promise as neuroprotective agents. [25][26][27]

Mechanisms of Neuroprotection

The neuroprotective effects of chroman-2-one derivatives are multifaceted and can include:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that contribute to oxidative stress and neuronal damage. [28]* Enzyme Inhibition: Inhibition of enzymes like acetylcholinesterase (AChE), which is a key target in Alzheimer's disease therapy. [29]* Modulation of Signaling Pathways: Activation of pro-survival signaling pathways, such as the CREB-mediated pathway, which is involved in learning, memory, and neuronal survival. [25]

In Vitro Models for Assessing Neuroprotection

-